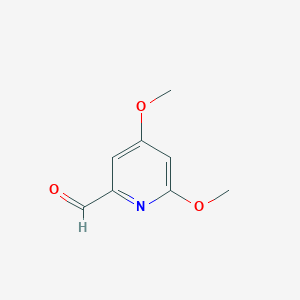![molecular formula C6H4IN3S B13674356 6-Iodoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13674356.png)
6-Iodoisothiazolo[4,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features an isothiazole ring fused to a pyridine ring, with an iodine atom at the 6th position and an amine group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine typically involves the formation of the isothiazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and iodine can lead to the formation of the desired isothiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodoisothiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can lead to the formation of azido, cyano, or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-Iodoisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of isothiazole derivatives and their interactions with biomolecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other critical proteins involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the heteroatoms present.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an isothiazole ring.
Uniqueness
6-Iodoisothiazolo[4,3-b]pyridin-3-amine is unique due to the presence of the iodine atom and the specific arrangement of the isothiazole and pyridine rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H4IN3S |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
6-iodo-[1,2]thiazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2 |
Clave InChI |
QUXNZAJOWQVICM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C(SN=C21)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)










![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)


